Methyl 2,5-dimethyloxolane-3-carboxylate
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Overview
Description
Methyl 2,5-dimethyloxolane-3-carboxylate is an organic compound with the molecular formula C8H14O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the oxolane ring and a carboxylate ester group at position 3. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyloxolane-3-carboxylate typically involves the reaction of 2,5-dimethyloxolane with a suitable esterifying agent. One common method is the esterification of 2,5-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxolane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol derivatives of oxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-dimethyloxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyloxolane-3-carboxylate depends on the specific chemical reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to form the final product, with the departure of the leaving group.
Comparison with Similar Compounds
Methyl 2,5-dimethyloxolane-3-carboxylate can be compared with other oxolane derivatives:
This compound: Contains two methyl groups and an ester group.
2,5-Dimethyloxolane: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2-methyloxolane-3-carboxylate: Contains only one methyl group, leading to different steric and electronic properties.
Properties
IUPAC Name |
methyl 2,5-dimethyloxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQUHVAEQPJQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548863 |
Source
|
Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107187-22-4 |
Source
|
Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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